(1S)-1-(pyridin-2-yl)propan-1-ol
Overview
Description
(1S)-1-(pyridin-2-yl)propan-1-ol, also known as (1S)-1-pyridin-2-yl-ethanol, is an important organic compound that has been studied for its various applications in the field of medical and scientific research. It is a colorless liquid that is soluble in water and has a wide range of applications in the synthesis of drugs, dyes, and other compounds. This compound has been studied for its potential use as a drug delivery agent, a catalyst, and a reagent in various chemical reactions.
Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
A significant application of (1S)-1-(pyridin-2-yl)propan-1-ol is in the synthesis and characterization of coordination compounds. For instance, Massard et al. (2014) synthesized a nonanuclear Ni(II) cluster using 2-methyl-1-(pyridin-2-yl)propan-2-ol, demonstrating its utility in creating complex coordination geometries and investigating their magnetic and catalytic properties (Massard et al., 2014).
Thermodynamic Studies
(1S)-1-(pyridin-2-yl)propan-1-ol has been utilized in the study of thermodynamics of mixtures. Mehta et al. (1997) examined the excess molar enthalpies of mixtures involving pyrrolidin-2-one with various alcohols including propan-1-ol, showing its role in understanding specific interactions within mixtures (Mehta et al., 1997).
Molecular Aggregation Studies
In research on molecular aggregation, Tukhvatullin et al. (2010) studied the aggregation of molecules in liquid pyridine and its solutions, such as pyridine–propan-2-ol. This research, involving variants of (1S)-1-(pyridin-2-yl)propan-1-ol, provides insights into the behavior of H-aggregates in liquid mixtures (Tukhvatullin et al., 2010).
Inorganic and Organometallic Chemistry
The compound is also relevant in the synthesis and study of inorganic and organometallic complexes. Hakimi et al. (2013) reported on the complexation to Cadmium(II) of a ligand derived from pyridinecarbaldehyde and (1S)-1-(pyridin-2-yl)propan-1-ol, revealing the versatile applications of this compound in the field of coordination chemistry (Hakimi et al., 2013).
Impact on Polymorphic Crystallization
Matsumoto et al. (2003) investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol, indicating the role of (1S)-1-(pyridin-2-yl)propan-1-ol in affecting molecular interactions during crystallization processes (Matsumoto et al., 2003).
Retrosynthetic Analysis
Sunjic et al. (2016) presented (1S)-1-(pyridin-2-yl)propan-1-ol as an exemplary target molecule for retrosynthetic analysis, highlighting its importance in the field of organic synthesis and the development of synthesis strategies (Sunjic et al., 2016).
Anticancer Activity and Cellular Imaging
Roy et al. (2011) explored the anticancer activity and cellular imaging of a cationic imidazopyridine derivative related to (1S)-1-(pyridin-2-yl)propan-1-ol, showing its potential in biomedical applications (Roy et al., 2011).
properties
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPVPZCSVEBQN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(pyridin-2-yl)propan-1-ol |
Synthesis routes and methods
Procedure details
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